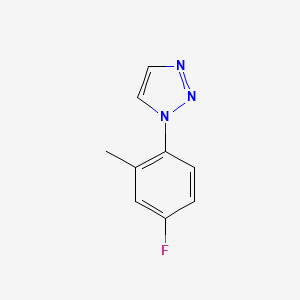

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-7-6-8(10)2-3-9(7)13-5-4-11-12-13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVZAOVHUVSQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:

Reactants: 4-fluoro-2-methylphenyl azide and an alkyne

Catalyst: Copper(I) iodide (CuI)

Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Temperature: Room temperature to 60°C

Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

Reduction: LiAlH4 in ether, NaBH4 in methanol

Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols or amines

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The incorporation of the 1,2,3-triazole moiety into pharmaceutical compounds has been linked to enhanced anticancer properties. Studies indicate that derivatives containing this scaffold exhibit potent cytotoxicity against various cancer cell lines. For instance, triazole derivatives have shown promising results in inhibiting the growth of drug-resistant cancer cells, suggesting that the introduction of a 1,2,3-triazole moiety can significantly improve therapeutic efficacy .

Antimicrobial Properties

Research has demonstrated that compounds with a triazole core possess notable antimicrobial and antifungal activities. 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole derivatives have been evaluated for their effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds exhibit low acute toxicity while maintaining high antibacterial activity .

Antiviral Applications

The antiviral potential of triazole-containing compounds has also been explored. Some studies suggest that these compounds can inhibit viral replication, making them candidates for further development as antiviral agents . Their ability to interact with viral proteins may enhance their effectiveness against various viral pathogens.

Agrochemical Applications

Pesticides and Herbicides

Triazoles are increasingly utilized in agrochemicals due to their ability to inhibit fungal growth. The unique structural properties of this compound make it a suitable candidate for developing new fungicides or herbicides. The fluorine atom enhances the compound's lipophilicity and metabolic stability, improving its efficacy in agricultural applications .

Materials Science

Polymer Chemistry

In materials science, triazoles are being integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer systems can lead to the development of advanced materials with tailored properties for specific applications .

Case Study 1: Anticancer Activity

A series of novel triazole-tethered compounds were synthesized and tested against MCF-7 breast cancer cells. The results showed that these compounds exhibited significant cytotoxicity at low concentrations. Structure-activity relationship (SAR) studies indicated that the presence of electron-rich aromatic substituents on the triazole ring was crucial for enhancing cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

A study evaluated various triazole derivatives for their antimicrobial activity against common pathogens. Results indicated that specific substitutions on the triazole ring significantly improved antibacterial potency. Compounds were tested using standard agar diffusion methods and showed effective inhibition zones against tested bacterial strains .

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.

Comparison with Similar Compounds

1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

- 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole

- 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole

- 1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methoxy analogs. These properties make it a valuable compound in drug design and other applications.

Biological Activity

1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a triazole ring substituted with a fluorinated phenyl group, which is significant for its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of triazole derivatives in cancer treatment. For instance:

- HER2 Tyrosine Kinase Inhibition : Research has shown that fluorinated triazoles can act as potent inhibitors of HER2 tyrosine kinase. For example, compounds derived from similar structures exhibited IC50 values of 31.6 µM and 16.6 µM against MDA-MB-453 breast cancer cells .

- Cell Cycle Arrest and Apoptosis : Triazole analogs have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. A study reported that certain derivatives caused significant G2/M phase arrest and induced apoptosis in MCF-7 breast cancer cells .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 1 | 31.6 | MDA-MB-453 | HER2 inhibition |

| 2 | 16.6 | MDA-MB-453 | HER2 inhibition |

| 24 | 52 | MCF-7 | Tubulin polymerization inhibition |

Antimicrobial Activity

Triazoles have also shown promising antimicrobial properties:

- Antibacterial Effects : Studies have evaluated the activity of various triazole derivatives against both Gram-positive and Gram-negative bacteria. Compounds were found to significantly reduce bacterial growth, indicating their potential as antimicrobial agents .

- Antifungal Properties : The antifungal activity of triazoles is well-documented, with some derivatives exhibiting potent effects against fungal strains. The mechanism typically involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles are particularly noteworthy:

- Cytokine Modulation : Certain derivatives have been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests that these compounds may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of this compound and its analogs:

- Breast Cancer Study : A series of fluorinated triazoles were synthesized and tested against MCF-7 cells. The most active compounds demonstrated significant cytotoxicity and were able to target key proteins involved in cancer proliferation .

- Antiviral Activity : Some studies have explored the antiviral potential of triazole derivatives against viruses like COVID-19. Compounds showed over 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on host cells .

Q & A

Basic Question: What are the standard synthetic routes for 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole, and how do reaction conditions influence regioselectivity?

Methodological Answer:

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles. For example, a terminal alkyne (e.g., 4-fluoro-2-methylphenylacetylene) reacts with an organic azide under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in a solvent system like THF/H₂O at 50–80°C . Key factors affecting regioselectivity include:

- Catalyst loading : Excess Cu(I) can accelerate side reactions.

- Solvent polarity : Polar aprotic solvents enhance dipole interactions, favoring triazole formation.

- Azide/alkyne ratio : A 1:1 molar ratio minimizes unreacted intermediates.

Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regiochemistry .

Basic Question: Which spectroscopic and crystallographic techniques are essential for characterizing this triazole derivative?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and verifying regiochemistry. For example, the triazole ring’s planarity and dihedral angles with the fluorophenyl group are key metrics .

- Mass Spectrometry : HRMS (ESI-TOF) validates molecular formula (e.g., [M+H]⁺ at m/z 206.0832 for C₉H₈FN₃) .

Advanced Question: How can researchers optimize the synthesis of analogues with enhanced bioactivity?

Methodological Answer:

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to modulate lipophilicity and target binding .

- Hybridization Strategies : Combine with oxadiazole or pyrazole moieties via multi-step cyclization (e.g., using Mitsunobu reactions or Pd-catalyzed cross-coupling) .

- High-Throughput Screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to evaluate binding affinity to targets like kinase enzymes .

Advanced Question: What methodologies resolve contradictions in crystallographic data for triazole derivatives?

Methodological Answer:

Discrepancies in bond lengths or dihedral angles (e.g., triazole-phenyl torsion angles varying from 0.3° to 87°) may arise from:

- Crystal Packing Effects : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) .

- Twinned Data : Apply SHELXL’s TWIN/BASF commands to refine twinned crystals .

- Temperature-Dependent Studies : Collect data at multiple temperatures (100–300 K) to assess thermal motion artifacts .

Advanced Question: How can researchers evaluate the biological activity of this compound against disease-relevant targets?

Methodological Answer:

- Enzyme Inhibition Assays : Test against enoyl-acyl carrier protein reductase (e.g., IC₅₀ determination via UV-Vis kinetics) or α-glucosidase (colorimetric pNPG assay) .

- Cellular Models : Use cancer cell lines (e.g., MCF-7) for cytotoxicity studies (MTT assay) and quantify apoptosis via flow cytometry .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to targets like West Nile virus protease .

Advanced Question: What strategies mitigate challenges in purifying triazole derivatives?

Methodological Answer:

- Chromatography : Use gradient elution (e.g., CH₂Cl₂/MeOH 5:1 → 4:1) on silica gel to separate polar byproducts .

- HPLC Optimization : Employ C18 columns with 0.1% TFA in H₂O/acetonitrile for high-purity isolation (>95%) .

- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystals, minimizing residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.